Journal Name:Journal of the Chemical Society A: Inorganic, Physical, Theoretical
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IF:0
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000109
A simple modification to conventional molecular-orbital theory is used to obtain a description of the electron spin resonance spectra of the trans-stilbene and trans-azobenzene radical-anions.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000104
By photolysing azomethane in the presence of the silane the following Arrhenius parameters have been obtained for hydrogen-abstraction reactions of methyl radicals: [graphic omitted] The high reactivities of chlorosilanes in free-radical reactions appear to be due to abnormally high A-factors rather than to low activation energies.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000101
Infrared spectra are reported for 2-chloro-, 2-bromo-, and 2-iodo-ethyl cyanide in the liquid and solid states. These data indicate that the substances exist as a trans⇌gauche mixture of conformers in the liquid state and in the gauche-form only in the solid. Frequency assignments for both conformers are proposed, and enthalpy differences obtained for the chloro- and bromo-derivatives.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000097
2,2′-Bipyridyl complexes of molybdenum-(III) and -(IV) have been prepared using either a solution of ligand in a suitable solvent at room temperature or molten ligand above 100°. The quatervalent complex MoCl4(bipy) has been prepared by reduction of the pentachloride and directly from the tetrachloride. The tervalent complexes, Mo2X6(bipy)3(X = Cl, or Br), are probably [MoX2(bipy)2]+[MoX4(bipy)]– whereas the tervalent iodide complex is [Mo(bipy)3]3+ 3 I–. Structures have been assigned on the basis of analytical, spectroscopic, magnetic, and conductance data.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000092
The physical properties of eleven alkanediols and two dihydric phenols have been determined, and their degrees of association estimated by an empirical relationship. The dependence on molecular structure of the apparent extent of association so deduced has been investigated, and the nature of the association complexes in the pure liquid state examined.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000091
Most metals are converted into chlorides by reaction with sulphuryl chloride, but the reaction with molybdenum, rhenium, and tungsten provides a convenient preparation of the pure oxytetrachlorides of these metals.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000087
Ferric, cobalt, and nickel salts of mellitic acid have been prepared as crystalline hydrates which, when heated in vacuo, dehydrate to give almost amorphous substances.On heating in vacuo, the cobalt and nickel salts decomposed completely in a single rate process to yield carbon dioxide as the main gaseous product with smaller amounts of carbon monoxide. The reactions obeyed the second-order kinetic equation, with energies of activation 45·6 ± 1·0 and 66·0 ± 1·0 kcal./mole for the nickel and the cobalt salts, respectively. The solid residue consisted of finely divided metal. The ferric salt decomposed differently in two temperature ranges. The low-temperature reaction, 220–300°, gave carbon dioxide by a second-order reaction having energy of activation 43·5 ± 1·0 kcal./mole, the yield of gaseous products was close to ⅓ that give by the completed reaction. The high-temperature reaction, 425–550°, was zero-order over a substantial fraction of the reaction and the energy of activation was 41·0 ± 1·0 kcal./mole. Iron carbide was the final solid product.Mechanisms of reaction to account for these observations are proposed.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000085
The photoelectron energy spectrum of ozone, measured using helium resonance line photons, has been used to derive five ionisation potentials smaller than 21·21 eV. Comparison is made with the related results for nitrogen dioxide.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000082
The aminometallation of carbon dioxide and disulphide, and phenyl iso- and isothio-cyanate are described, using Me2Si(NEt2)2, Me2Si(NHEt)2, PhP(NMe2)2, and PhP(NMe2)Cl. The results are correlated with data on other systems. Structures are suggested for the new carbamato-, dithiocarbamato-, ureido-, and thioureido-silanes and -phosphines, on the basis of alcoholyses, infrared spectra, and analogy with previously studied systems.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000079
The variation of surface area of the amphibole asbestos minerals crocidolite and amosite with pre-outgassing temperature and with the polarity of the sorbate is shown to be comparable with that previously described for chrysotile asbestos by Young and Healey, whose “water plug” hypothesis cannot apply to the amphiboles; the variation in the values obtained is explained on the assumption that water and ammonia are hydrogen-bonded to hydroxyl groups on the mineral surface. The variation of the surface area of crocidolite after its oxidation or reduction is described, and provides complementary evidence for the assumption.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000077
Solubilities of water at various activities indicate that it is monomeric in cyclohexane and toluene, but associated in dichloro- and tetrachloro-ethane.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000073
The absorption spectra of a number of substituted 8-hydroxyquinolines, their anions, their protonated cations, and their complexes with several cations have been measured. The results show that both the substituents and the metal cations interact strongly with the π-system of the ligand and therefore with one another.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000069
A number of stable derivatives of bis(chloromercury)–tetracarbonyliron with primary, secondary, and heterocyclic amines have been prepared. Replacement of one or two carbonyl groups may occur, depending upon the amine employed, to give six-co-ordinate complexes of iron. The compounds are non-electrolytes in nitrobenzene, and their infrared spectra are reported.
Unstable intermediates. Part XXXV. Pairwise trapping of radicals in photolysed potassium persulphate
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000066
The electron spin resonance spectrum for single crystals of potassium persulphate exposed to ultraviolet light has been interpreted in terms of the formation of radicals trapped in pairs. Analysis of the characteristic doublet obtained has given a mean separation between the effective magnetic centres of 15·8 Å, together with directions for the axis of separation and the g-tensor of the individual radicals.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000063
The preparation is described of some complexes of cobalt(II) salts with di-2-pyridylamine (= L). Magnetic and electronic spectral studies show that CoL3(ClO4)2, CoL3I2, and CoL2(NCS)2 are essentially octahedral, whilst CoLX2(X = Cl, Br, I) have distorted tetrahedral structures. In all compounds the ligand field is comparatively strong, with Δ∼ 11,000 cm.–1 for [CoL3)2+ but infrared evidence points to co-ordination through the pyridine nitrogen atoms, rather than through the amino nitrogen.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000059
In aqueous solutions the thallic ion displaces a carboxylato-group from its union with cobalt in the sexidentate complex ethylenediaminetetra-acetatocobaltate(III), to give the corresponding aquo-quinquedentate complex. Equilibria and kinetics in the system are compared with those for the formally analogous displacement by hydrogen ion. The thallium-ion adduct and the hydrogen-ion adduct lose the cation and the ligand water to form ethylenediaminetetra-acetatocobaltate(III) at very similar rates. It is concluded that the rate-determining step in this proces is the breaking of the bond between cobalt and the ligand water, with little or no bond-making between the incoming carboxylato-group and cobalt.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000056
The 1H n.m.r. spectra of 2,2-diethoxy-4,4,6,6-tetraphenyl-, 2,2,4,4-tetraethoxy-6,6-diphenyl-, and hexaethoxycyclotriphosphazatriene have been measured at 60 and 100 Mc./sec. The methylene-proton signals of these compounds on decoupling of the methyl protons provide evidence for virtual long-range coupling with the remote phosphorus nuclei, and hence strong phosphorus–phosphorus spin–spin coupling between chemically equivalent phosphorus nuclei, in these systems. The first example of virtual coupling to three phosphorus nuclei is reported.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000052
The preparation of dipotassium 1-hydrido-6-aquotetracyanorhodate (III), K2[RhH(CN)4(H2O)], from rhodium carbonyl chloride is described. A polymeric cyanocarbonyl of rhodium, [Rh(CO)2CN]n is formed as a stable intermediate in this preparation. The hydrido-complex reacts with oxygen, nitric oxide, and tetrafluorethylene, and the resulting complexes have been characterised as, respectively, K4[(CN)4(H2O)RhO2Rh(CN)4(H2O)], K2[Rh(CN)4NO2(H2O)], and K3[Rh(CN)5C2F4H].The fusion of rhodium(III) chloride hydrate with potassium cyanide yields a rhodium(I) species which is oxidised by water to a hydridocyano-anion.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000049
Infrared absorptions due to the BeH2Be bridge in Na2(CD3)4H2Be2 are at 1333 and 1164 cm.–1, confirming earlier assignments for this structural unit. The spectra of the trimethylamine and the tetramethylethylenediamine complexes of (CH3)2Be and (CD3)2Be are compared, as are the trimers [CH3BeN(CH3)2]3, [CD3BeN(CH3)2]3, and [CH3BeN(CD3)2]3. Absorptions due to Be–CH3 symmetric deformation occur in the range 1186–1206 cm.–1, νH/νD being close to 1·22. Beryllium–methyl stretching vibrations are not clearly identified, but appear to be in the range 700–900 cm.–1. The chemical shifts of the methylberyllium protons in complexes of dimethylberyllium with trimethylamine, diethyl ether, and tetramethylethylenediamine are compared with the values of the chemical shifts of methyl groups attached to other electropositive elements. The proton magnetic resonance spectrum of the trimer [(CH3)BeN(CH3)2]3 is consistent with a six-membered ring structure undergoing rapid interconversion in the temperature range –90 to +25°.
Journal of the Chemical Society A: Inorganic, Physical, Theoretical ( IF 0 ) Pub Date : , DOI: 10.1039/J19660000046
The application of electrical discharges to a mixture of monogermane with monosilane (and disilane) is an efficient method for making both high molecular-weight and branched-chain silicon–germanium hydrides. Ten new silicon–germanium hydrides have been provisionally identified.
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